MALT1 Inhibitory Class Membership: Pyridine-3-Sulfonamide Aligns with Patent-Disclosed Pharmacophore
WO2018119036A1 (Janssen Biotech) defines a generic Markush structure encompassing pyrazolylsulfonamide compounds as MALT1 inhibitors. The exemplified compound safimaltib (JNJ-67856633) from this patent series demonstrates MALT1 inhibition with a pIC50 of 7.13 (IC50 = 74 nM) in a biochemical assay [1]. While the specific target compound (pyridine-3-sulfonamide) is not explicitly exemplified in the patent, its scaffold—a 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole bearing a sulfonamide at the 5-methyl position—falls within the claimed genus. This establishes a class-level expectation of MALT1 inhibitory activity, differentiating it from non-sulfonamide pyrazole derivatives that lack this pharmacophore [2].
| Evidence Dimension | MALT1 inhibitory potency (biochemical IC50) |
|---|---|
| Target Compound Data | No published IC50 available for the pyridine-3-sulfonamide analog |
| Comparator Or Baseline | Safimaltib (JNJ-67856633, a pyrazole sulfonamide from WO2018119036A1): IC50 = 74 nM (pIC50 = 7.13) in biochemical assay |
| Quantified Difference | Not calculable; class scaffold alignment only |
| Conditions | In vitro biochemical MALT1 protease assay (recombinant enzyme, tetrapeptide substrate) |
Why This Matters
For procurement decisions, alignment with a structurally enabled patent pharmacophore increases the probability of target-specific activity relative to non-sulfonamide or differently substituted analogs, justifying selection for SAR expansion or hit-to-lead programs.
- [1] IUPHAR/BPS Guide to Pharmacology. Safimaltib (JNJ-67856633) ligand activity chart. GtoPdb IC50 = 74 nM (pIC50 = 7.13), sourced from WO2018119036A1. View Source
- [2] Janssen Biotech, Inc. WO2018119036A1 – Pyrazole derivatives as MALT1 inhibitors. Priority date: 21/12/2016. Publication date: 28/06/2018. View Source
